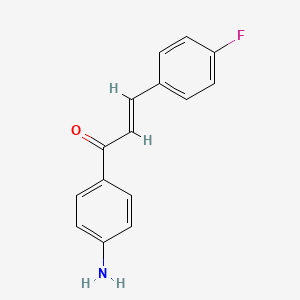

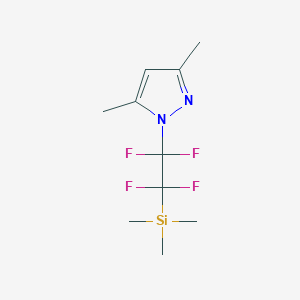

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 4-fluoro-N-(4-aminophenyl)-2-propenamide, is a heterocyclic compound with a wide range of applications in the fields of scientific research and drug development. This compound is a derivative of the phenylpropene family, and it has been used in the synthesis of various compounds, including those with potential therapeutic applications. The unique properties of this compound, such as its low toxicity, make it an attractive choice for research and drug development.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one and related compounds have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions. These compounds exhibit interesting structural properties, such as specific dihedral angles between terminal rings and intramolecular hydrogen bonds, which have been characterized by techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction (Salian et al., 2018).

Antioxidant Activity

Chalcone derivatives, including this compound, have been evaluated for their antioxidant activity. Studies involving 2'-aminochalcone derivatives demonstrated their efficacy in in vitro tests for free radical scavenging and superoxide dismutase mimetic activity, indicating their potential as antioxidants (Sulpizio et al., 2016).

Photophysical Properties

The photophysical properties of chalcone derivatives, such as absorption and fluorescence characteristics, have been studied in various solvents. These studies reveal how solvent polarity affects the photophysical behavior of these compounds, providing insights into their potential applications in fields like photodynamic therapy (Kumari et al., 2017).

Potential in Nonlinear Optics

Research on the molecular structure and hyperpolarizability of chalcone derivatives suggests their utility in nonlinear optics (NLO). For instance, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibited significant hyperpolarizability, indicating its potential as an NLO material (Najiya et al., 2014).

Antimicrobial Applications

The antimicrobial activity of certain chalcone derivatives has been evaluated, showing their potential as antimicrobial agents. This is particularly important in the development of new therapeutic agents against resistant strains of bacteria and other pathogens (Sadgir et al., 2020).

Enzymatic Oxidative Polymerization

Aminochalcones, a category that includes this compound, have been synthesized and subjected to enzymatic oxidative polymerization. This process, catalyzed by horseradish peroxidase, leads to the formation of oligomeric products with potential applications in materials science (Goretzki & Ritter, 1998).

Mécanisme D'action

Target of Action

The primary targets of (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as PA-Fluorine, are bacterial efflux pumps . These pumps are proteins that bacteria use to expel harmful substances, including antibiotics, from their cells .

Mode of Action

PA-Fluorine acts by inhibiting these efflux pumps, thereby increasing the concentration of antibiotics within the bacterial cells . This potentiation of antibiotic activity results in a synergistic effect, particularly against Staphylococcus aureus .

Biochemical Pathways

By inhibiting efflux pumps, PA-Fluorine disrupts the normal functioning of these proteins, which are part of the bacteria’s defense mechanism . This disruption enhances the effectiveness of antibiotics, making them more potent against the bacteria .

Result of Action

The inhibition of efflux pumps by PA-Fluorine leads to an increased concentration of antibiotics within bacterial cells . This results in enhanced antibacterial activity, particularly against strains of Staphylococcus aureus .

Propriétés

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHSGKVDRBPTMC-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-bromoacetyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2860400.png)

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)